molecular formula C16H15N3O4S B14930119 2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B14930119
M. Wt: 345.4 g/mol
InChI Key: GWZHRLAPTMJFSE-UHFFFAOYSA-N
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Description

2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methyl-3-nitrobenzoic acid with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, organic solvents like ethanol or methanol.

Major Products

Scientific Research Applications

2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases involved in cell proliferation and survival . The compound may also interact with voltage-gated sodium channels, contributing to its potential as an anesthetic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of both a nitro group and a cyclopenta[b]thiophene ring.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H15N3O4S/c1-8-9(4-2-6-11(8)19(22)23)15(21)18-16-13(14(17)20)10-5-3-7-12(10)24-16/h2,4,6H,3,5,7H2,1H3,(H2,17,20)(H,18,21)

InChI Key

GWZHRLAPTMJFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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